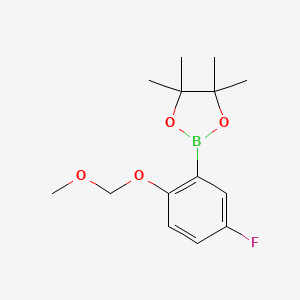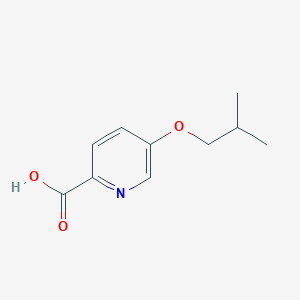
2-Amino-4-bromo-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-bromo-N-phenylbenzamide is a chemical compound with the molecular formula C13H10BrN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a bromine atom at the fourth position, and a phenyl group attached to the nitrogen atom of the benzamide moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-N-phenylbenzamide typically involves the N-arylation of 2-amino-N-phenylbenzamide with phenylboronic acid. This reaction is catalyzed by copper immobilized on a phenanthroline ligand-modified magnetic graphene oxide (MGO) catalyst . The reaction conditions include the use of a base-free environment at room temperature, which facilitates the coupling of arylboronic acid with 2-amino-N-phenylbenzamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of advanced catalytic systems and optimized reaction conditions, such as those involving copper-based catalysts, are likely employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-bromo-N-phenylbenzamide undergoes various chemical reactions, including:
N-Arylation: The compound can participate in N-arylation reactions with phenylboronic acids, facilitated by copper-based catalysts.
Oxidative Rearrangement: It can also undergo oxidative rearrangement reactions with isatins, leading to the formation of quinazolinone derivatives.
Common Reagents and Conditions
Copper-based Catalysts: Used in N-arylation reactions.
Isatins: Used in oxidative rearrangement reactions.
Base-free Conditions: Often employed to facilitate reactions at room temperature.
Major Products Formed
Quinazolinone Derivatives: Formed from oxidative rearrangement reactions with isatins.
Aryl-substituted Benzamides: Resulting from N-arylation reactions with phenylboronic acids.
Aplicaciones Científicas De Investigación
2-Amino-4-bromo-N-phenylbenzamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Amino-4-bromo-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in oxidative rearrangement reactions, the compound interacts with isatins to form quinazolinone derivatives through a series of oxidative steps . The exact molecular targets and pathways involved in its biological and medicinal applications are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-bromophenol: A structurally similar compound with a hydroxyl group instead of a benzamide moiety.
2-Amino-4-bromobenzamide: Another similar compound with a simpler structure lacking the phenyl group attached to the nitrogen atom.
Uniqueness
2-Amino-4-bromo-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both an amino group and a bromine atom on the benzamide core, along with the phenyl group, makes it a versatile compound for various synthetic and research applications .
Propiedades
IUPAC Name |
2-amino-4-bromo-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJWKUHZZYZLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Hydroxymethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B7938521.png)






![3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine](/img/structure/B7938564.png)
![tert-Butyl 4-[(butylamino)methyl]piperidine-1-carboxylate](/img/structure/B7938571.png)


![5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B7938612.png)
